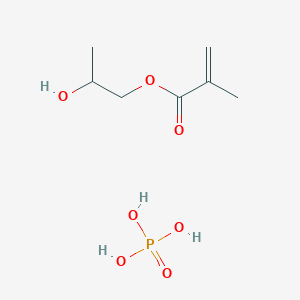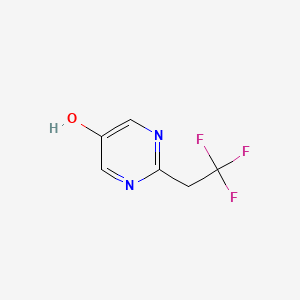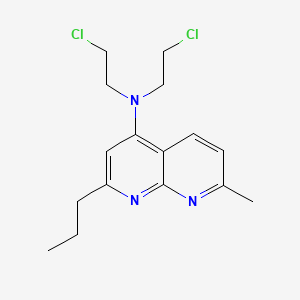![molecular formula C10H17NO2SSn B14344989 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide CAS No. 92179-57-2](/img/structure/B14344989.png)
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with a sulfonamide group and a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with a trimethylstannylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various catalytic cycles. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1-sulfonamide: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
Trimethylstannylbenzene: Lacks the sulfonamide group, limiting its biological applications.
Other Organotin Compounds: May have different substituents, affecting their reactivity and applications.
Uniqueness
2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the trimethylstannyl and sulfonamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both organic synthesis and scientific research.
Propriétés
Numéro CAS |
92179-57-2 |
|---|---|
Formule moléculaire |
C10H17NO2SSn |
Poids moléculaire |
334.02 g/mol |
Nom IUPAC |
2-(trimethylstannylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3CH3.Sn/c1-6-4-2-3-5-7(6)11(8,9)10;;;;/h2-5H,1H2,(H2,8,9,10);3*1H3; |
Clé InChI |
NEWGUMGESOEEPF-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CC1=CC=CC=C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


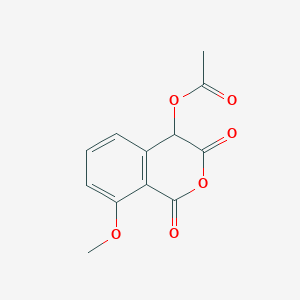
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
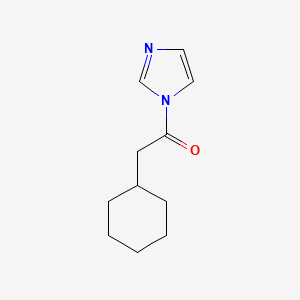
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
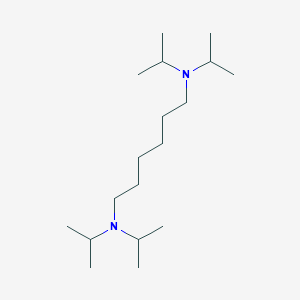

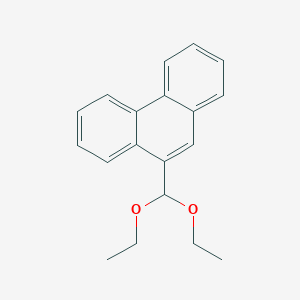
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
